Dibenzo(a,l)pyrene-11,12-dihydrodiol
Overview
Description
Dibenzo(a,l)pyrene-11,12-dihydrodiol is a metabolite of the tobacco constituent dibenzo[a,l]pyrene (DB[a,l]P). It is a powerful and specific inducer of squamous cell carcinoma in the oral cavity of mice . It is also known by the equivalent term DB(a,l)P 11,12-dihydrodiol .
Synthesis Analysis
The synthesis of Dibenzo(a,l)pyrene-11,12-dihydrodiol involves the metabolic activation of dibenzo[a,l]pyrene (DB[a,l]P) to the 11, 12-dihydrodiol, a precursor of the ultimate carcinogens, the 11, 12-diol-13, 14-epoxides .Chemical Reactions Analysis
Dibenzo(a,l)pyrene-11,12-dihydrodiol is involved in the metabolic activation of dibenzo[a,l]pyrene (DB[a,l]P), a potent carcinogen. This process is mediated by cytochrome P450 enzymes, leading to the formation of the 11, 12-dihydrodiol, a precursor of the ultimate carcinogens, the 11, 12-diol-13, 14-epoxides .Scientific Research Applications
DNA Adduct Formation and Carcinogenicity
Research on Mouse Skin and Rat Mammary Gland : Dibenzo[a,l]pyrene (DB[a,l]P) and its metabolites, including DB[a,l]P-11,12-dihydrodiol, have been studied for their role in forming DNA adducts in mouse skin and rat mammary gland. DB[a,l]P is found to be a potent carcinogen, forming depurinating adducts primarily by one-electron oxidation and diol epoxide pathways (Cavalieri et al., 2005).
Tumor Formation in Neonatal Mice : The carcinogenic potential of DB[a,l]P and its trans-11,12-dihydrodiol has been demonstrated through the induction of lung, liver, and other tumors in neonatal mice. This study suggests that DB[a,l]P is activated in vivo via its trans-11,12-dihydrodiol (Platt et al., 2004).
Metabolic Activation and Enzymatic Interactions
Study on Metabolic Activation and Stereochemistry : Research on rat liver microsomes has revealed that DB[a,l]P and its chloro derivatives undergo stereoselective metabolism, producing trans-11,12-dihydrodiol as a major metabolic product. This study contributes to understanding the tumorigenic potency and metabolic pathways of these compounds (Wu et al., 2002).
Glucuronidation by Uridine-5'-diphosphate Glucuronosyltransferases (UGTs) : The glucuronidation of DB[a,l]P-trans-11,12-dihydrodiol by various UGT enzymes has been characterized, shedding light on detoxification mechanisms for this pro-carcinogen. This study is important for understanding the metabolic pathways and potential detoxification strategies for DB[a,l]P and its metabolites (Olson et al., 2011).
Environmental and Analytical Research
Detection in Environmental Samples : A method has been developed for the direct determination of DB[a,l]pyrene and its isomers in water samples, offering a rapid and environmentally friendly approach for environmental monitoring (Yu & Campiglia, 2005).
Laser-Excited Time-Resolved Shpol'skii Spectroscopy : This technique has been employed for the unambiguous determination of dibenzopyrene isomers in liquid chromatography fractions, providing an effective method for chemical analysis of these compounds in various matrices (Yu & Campiglia, 2004).
Safety And Hazards
Future Directions
Future research could focus on further exploring the genetic and epigenetic alterations that can account for the development of oral squamous cell carcinoma in humans induced by Dibenzo(a,l)pyrene-11,12-dihydrodiol . Additionally, this model can be employed to study the efficacies of novel cancer chemopreventive agents .
properties
IUPAC Name |
hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXSEQFNZZEJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene | |
CAS RN |
88191-01-9 | |
Record name | Dibenzo(a,l)pyrene 11,12-dihydrodiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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